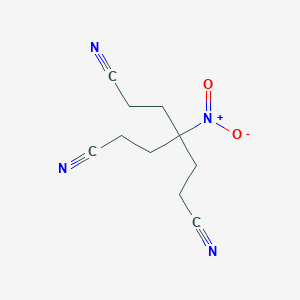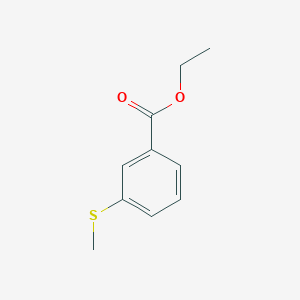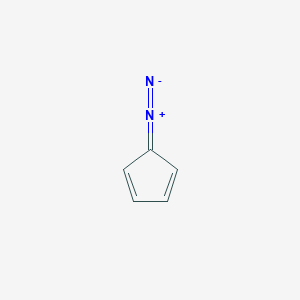
5-Diazo-1,3-cyclopentadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Diazo-1,3-cyclopentadiene is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is a diazo derivative of cyclopentadiene and has a unique structure that makes it an interesting subject for research.
Mechanism Of Action
The mechanism of action of 5-Diazo-1,3-cyclopentadiene involves the formation of a highly reactive carbene intermediate. This intermediate can undergo various reactions, depending on the reaction conditions and the nature of the substrate. The compound has been shown to be an effective carbene source in many reactions, and its reactivity can be tuned by modifying the reaction conditions.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 5-Diazo-1,3-cyclopentadiene. However, it has been shown to be a potent inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine and are targets for the treatment of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of 5-Diazo-1,3-cyclopentadiene is its versatility as a reagent. It can be used in a wide range of reactions and can be modified to suit specific reaction conditions. However, the compound is highly reactive and can be dangerous to handle. It requires careful handling and storage to ensure the safety of the researchers.
Future Directions
There are many potential future directions for the research of 5-Diazo-1,3-cyclopentadiene. One area of interest is the development of new synthetic methods that can improve the efficiency and yield of the reaction. Another area of research is the use of the compound in materials science, where it has shown promise as a building block for the synthesis of novel materials. Finally, the compound's potential as an enzyme inhibitor for the treatment of Alzheimer's disease could be explored further.
Conclusion:
In conclusion, 5-Diazo-1,3-cyclopentadiene is a versatile and interesting compound that has many potential applications in various fields. Its unique structure and reactivity make it an interesting subject for research, and its potential as a carbene source and enzyme inhibitor make it a promising candidate for the development of new drugs and materials. Further research is needed to fully understand the compound's properties and potential applications.
Synthesis Methods
The synthesis of 5-Diazo-1,3-cyclopentadiene involves the reaction of cyclopentadiene with diazomethane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the safety of the process and to obtain a high yield of the product. The synthesis method has been studied extensively, and various modifications have been proposed to improve the efficiency of the reaction.
Scientific Research Applications
5-Diazo-1,3-cyclopentadiene has been used in various scientific research applications, including organic synthesis, photochemistry, and materials science. The compound is a versatile reagent that can be used in a wide range of reactions, such as cycloadditions, carbene insertions, and cross-coupling reactions. It has also been used in the synthesis of natural products and pharmaceuticals.
properties
CAS RN |
1192-27-4 |
|---|---|
Product Name |
5-Diazo-1,3-cyclopentadiene |
Molecular Formula |
C5H4N2 |
Molecular Weight |
92.1 g/mol |
IUPAC Name |
5-diazocyclopenta-1,3-diene |
InChI |
InChI=1S/C5H4N2/c6-7-5-3-1-2-4-5/h1-4H |
InChI Key |
UETCMNDFHMOYSP-UHFFFAOYSA-N |
SMILES |
C1=CC(=[N+]=[N-])C=C1 |
Canonical SMILES |
C1=CC(=[N+]=[N-])C=C1 |
Other CAS RN |
1192-27-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



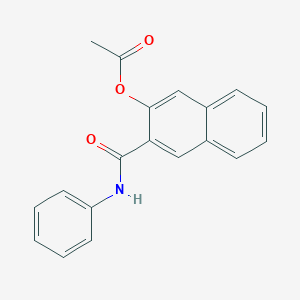
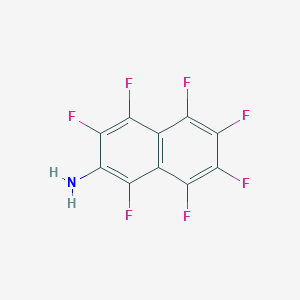

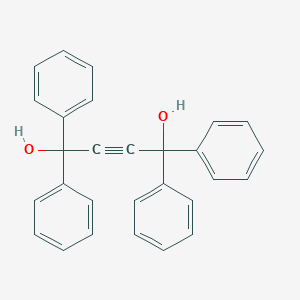
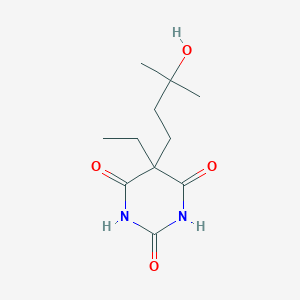
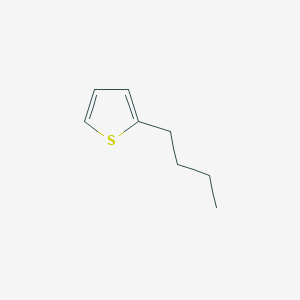
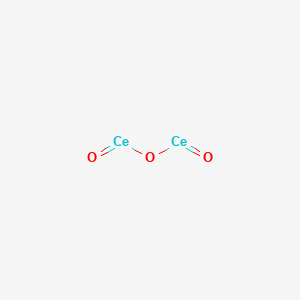
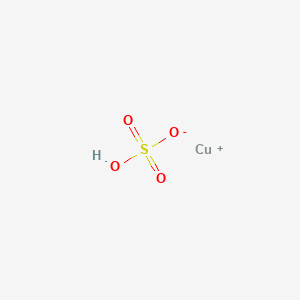
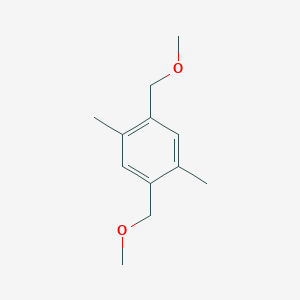
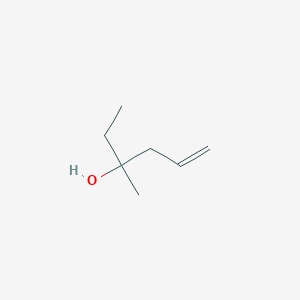
![Tricyclo[4.2.0.0(2,5)]octa-3,7-diene, 1,2,3,4,5,6,7,8-octamethyl-](/img/structure/B75411.png)
